2-(2-phenyl-4-pyridin-2-yl-1H-imidazol-5-yl)pyridine
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Overview
Description
2-[2-PHENYL-5-(2-PYRIDYL)-1H-IMIDAZOL-4-YL]PYRIDINE is a heterocyclic compound that features both imidazole and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and materials science. The presence of both phenyl and pyridyl groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-PHENYL-5-(2-PYRIDYL)-1H-IMIDAZOL-4-YL]PYRIDINE typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . The general synthetic route involves the reaction of phenyl lithium with pyridine to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-PHENYL-5-(2-PYRIDYL)-1H-IMIDAZOL-4-YL]PYRIDINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and imidazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
2-[2-PHENYL-5-(2-PYRIDYL)-1H-IMIDAZOL-4-YL]PYRIDINE has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of advanced materials, such as polyimides with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-PHENYL-5-(2-PYRIDYL)-1H-IMIDAZOL-4-YL]PYRIDINE involves its interaction with molecular targets through its imidazole and pyridine rings. These interactions can modulate various biological pathways, leading to its observed effects. For instance, the compound may act as a chelating agent, binding to metal ions and influencing their biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyridine: A related compound with similar structural features but different reactivity and applications.
2-Phenyl-4,5-di-(2-pyridyl)imidazole: Another similar compound with distinct electronic and magnetic properties.
Uniqueness
2-[2-PHENYL-5-(2-PYRIDYL)-1H-IMIDAZOL-4-YL]PYRIDINE is unique due to its combination of phenyl and pyridyl groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for various applications in scientific research and industry.
Properties
Molecular Formula |
C19H14N4 |
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Molecular Weight |
298.3 g/mol |
IUPAC Name |
2-(2-phenyl-4-pyridin-2-yl-1H-imidazol-5-yl)pyridine |
InChI |
InChI=1S/C19H14N4/c1-2-8-14(9-3-1)19-22-17(15-10-4-6-12-20-15)18(23-19)16-11-5-7-13-21-16/h1-13H,(H,22,23) |
InChI Key |
SMWMKVUCOWGNER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=N3)C4=CC=CC=N4 |
Origin of Product |
United States |
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